molecular formula C16H12BrN3S B2448288 3-(4-Bromophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine CAS No. 922943-15-5

3-(4-Bromophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine

Cat. No.: B2448288
CAS No.: 922943-15-5
M. Wt: 358.26
InChI Key: QKIHLDNKECDGPS-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is an organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group and a pyridinylmethylthio group attached to the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid reacts with a halogenated pyridazine derivative in the presence of a palladium catalyst.

    Attachment of the Pyridinylmethylthio Group: The pyridinylmethylthio group can be attached through a nucleophilic substitution reaction, where a pyridinylmethylthiol reacts with a halogenated pyridazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl-substituted pyridazine.

    Substitution: Various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and pyridinylmethylthio groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
  • 3-(4-Fluorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
  • 3-(4-Methylphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine

Uniqueness

3-(4-Bromophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. This makes it distinct from its chloro, fluoro, and methyl analogs, which may have different electronic and steric effects.

Properties

IUPAC Name

3-(4-bromophenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3S/c17-14-3-1-13(2-4-14)15-5-6-16(20-19-15)21-11-12-7-9-18-10-8-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIHLDNKECDGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)SCC3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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